Stat3-IN-B9 is derived from the inhibition of the folate receptor pathway, which plays a significant role in regulating Stat3 activity. The compound has been classified as a small molecule inhibitor targeting the Stat3 signaling pathway, making it a potential therapeutic agent in oncology and other diseases characterized by dysregulated Stat3 activity .
The synthesis of Stat3-IN-B9 involves complex organic chemistry techniques. The general synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
Stat3-IN-B9 features a complex molecular structure characterized by multiple functional groups that enhance its interaction with the Stat3 protein. Key features include:
The three-dimensional conformation of Stat3-IN-B9 is essential for its mechanism of action, allowing it to effectively inhibit Stat3 phosphorylation and subsequent dimerization.
Stat3-IN-B9 primarily undergoes interactions with the Stat3 protein through:
These reactions are critical for understanding how Stat3-IN-B9 can modulate cellular signaling pathways associated with cancer progression.
The mechanism of action of Stat3-IN-B9 involves:
Studies indicate that targeting this pathway can effectively reduce tumor growth and enhance sensitivity to other therapeutic agents .
Stat3-IN-B9 exhibits several notable physical and chemical properties:
These properties influence its formulation into drug delivery systems for clinical applications.
Stat3-IN-B9 holds promise in various scientific applications:
Ongoing research aims to elucidate its full therapeutic potential and optimize its application in clinical settings .
Stat3-IN-B9 (B9) functions as a potent inhibitor by specifically targeting the Src Homology 2 (SH2) domain of STAT3, a critical region for phosphotyrosine recognition and dimerization. The SH2 domain contains a highly conserved phosphotyrosine (pY) binding pocket formed by key residues: Arg609, Ser611, Ser613, Glu612, and Lys591. These residues create an electrostatic environment essential for recognizing phosphorylated tyrosine 705 (pY705) [1] [7]. Structural analyses reveal that B9 mimics key interactions of the native pY705 peptide through:
Fluorescence polarization assays and surface plasmon resonance (SPR) studies demonstrate that B9 binds wild-type STAT3 with a dissociation constant (Kd) of 4.59 μM. Notably, mutation of key SH2 residues (I634S/Q635G) drastically reduces B9 affinity (Kd = 22.75 μM), confirming the specificity of its SH2 interactions [7].
Table 1: Key Binding Interactions of Stat3-IN-B9 with the STAT3 SH2 Domain
SH2 Domain Residue | Interaction Type | Functional Role |
---|---|---|
Arg609 | H-bonding, Electrostatic | Primary phosphate mimicry site |
Ser611 | H-bonding | Stabilizes pY705 phosphate orientation |
Ser613 | H-bonding | Stabilizes pY705 phosphate orientation |
Val637 | Hydrophobic contact | pY+3 pocket occupancy |
Tyr640 | Hydrophobic/van der Waals | pY+3 pocket shape complementarity |
Phe710 | Hydrophobic stacking | Stabilizes anthraquinone core orientation |
Beyond direct SH2 binding, B9 induces long-range conformational changes that disrupt STAT3 dimerization dynamics. Molecular dynamics simulations reveal that SH2 domain occupancy by B9 triggers allosteric effects transmitted through the linker domain (LD) to the coiled-coil domain (CCD) [10]. This occurs via:
The D170A mutation in the CCD, known to impair phosphopeptide binding and STAT3 activation, mirrors the allosteric effects induced by B9 binding, supporting the existence of a defined CCD-LD-SH2 communication pathway [10].
B9 functions as a competitive inhibitor, directly antagonizing the recruitment of STAT3 to activated cytokine/growth factor receptors and preventing subsequent phosphorylation:
Table 2: Functional Consequences of Stat3-IN-B9-Mediated Competitive Inhibition
Target Interaction | Inhibition Mechanism | Downstream Effect |
---|---|---|
Receptor pYXXQ motifs | SH2 domain occupancy blocks phosphopeptide engagement | Prevents STAT3 recruitment & Y705 phosphorylation |
JAK kinases (cytokine stim.) | Indirect; via blocking receptor docking | Abrogates STAT3 canonical activation |
pY705 of STAT3 monomer (dimer) | Disrupts reciprocal SH2-pY705 binding | Dissociates active dimers; prevents nuclear translocation |
DNA response elements (GAS) | Indirect; via blocking functional dimer formation | Suppresses transcription of STAT3 target genes |
STAT3 exists in functionally distinct isoforms generated by alternative splicing (STAT3α, STAT3β) or proteolytic processing (STAT3γ). B9 exhibits differential inhibitory effects across these isoforms, primarily dictated by structural variations in their C-terminal domains:
The core SH2 domain targeted by B9 is conserved across all major STAT3 isoforms, explaining its broad inhibitory activity. However, isoform-specific functional outcomes stem from differences in their transactivation potential and the distinct gene sets they regulate upon inhibition.
Table 3: Structural Determinants Influencing Stat3-IN-B9 Selectivity Across STAT3 Isoforms
Isoform | Molecular Weight | Key Structural Features | B9 Binding Affinity (SH2) | Primary Functional Consequence of B9 Inhibition |
---|---|---|---|---|
STAT3α | ~92 kDa | Full TAD (Y705, S727 sites) | High (Kd ~4.6 µM) | Potent suppression of oncogenic transcription & proliferation |
STAT3β | ~80 kDa | Truncated TAD (7aa C-term, Y705 present, S727 absent) | High (Kd ~5-7 µM) | Inhibition of dimerization; potential modulation of α/β heterodimers |
STAT3γ | ~70-72 kDa | TAD truncation (lacks S727 and part of TAD C-term) | Expected High | Likely dimer inhibition; significance in non-granulocytic contexts unclear |
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